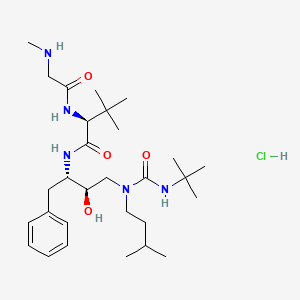

Droxinavir hydrochloride

Descripción general

Descripción

El hidrocloruro de droxinavir es un agente antiviral experimental que se desarrolló inicialmente como un inhibidor de la proteasa para el tratamiento de la infección por el VIH. El compuesto es conocido por su capacidad para inhibir la enzima proteasa del VIH-1, que es crucial para la maduración del virus. A pesar de su prometedor potencial, la investigación y el desarrollo del hidrocloruro de droxinavir se interrumpieron a mediados de la década de 1990 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del hidrocloruro de droxinavir implica múltiples pasos, incluida la formación de intermediarios clave y sus reacciones subsiguientes. La ruta sintética principal incluye los siguientes pasos:

Formación del intermedio tert-butilo: Este paso implica la reacción de la tert-butilamina con un agente acilante adecuado para formar el intermedio tert-butilo.

Acoplamiento con isopentilurea: El intermedio tert-butilo luego se acopla con isopentilurea en condiciones controladas para formar el producto deseado.

Formación de hidrocloruro: El paso final implica la conversión de la base libre a su sal de hidrocloruro mediante reacción con ácido clorhídrico.

Métodos de producción industrial

La producción industrial de hidrocloruro de droxinavir sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción, los pasos de purificación y las medidas de control de calidad para garantizar la consistencia y la pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

El hidrocloruro de droxinavir experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales dentro de la molécula.

Sustitución: Las reacciones de sustitución, particularmente las sustituciones nucleofílicas, se pueden utilizar para introducir diferentes sustituyentes en la molécula.

Reactivos y condiciones comunes

Oxidación: Se pueden usar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean típicamente.

Sustitución: Se pueden utilizar reactivos nucleofílicos como aminas o tioles en condiciones apropiadas.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados del hidrocloruro de droxinavir, que pueden tener actividades biológicas alteradas o propiedades farmacocinéticas mejoradas .

Aplicaciones Científicas De Investigación

Antiviral Treatment

Droxinavir hydrochloride is primarily utilized in:

- HIV Treatment : It is effective against various strains of HIV-1, making it a valuable component in antiretroviral therapy (ART) regimens.

- Combination Therapy : Often used in conjunction with other antiretroviral agents to enhance therapeutic efficacy and reduce the risk of resistance development.

Research Studies

Several studies have evaluated the efficacy and safety profiles of this compound:

- A study published in Antimicrobial Agents and Chemotherapy demonstrated that this compound, when combined with other protease inhibitors, showed synergistic effects against HIV-1, leading to enhanced viral suppression .

- Another clinical trial focused on patients with drug-resistant HIV strains indicated that this compound could maintain virologic control when included in salvage therapy regimens .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound reveals its absorption, distribution, metabolism, and excretion characteristics:

| Parameter | Value |

|---|---|

| Bioavailability | Approx. 85% |

| Half-life | 6-8 hours |

| Metabolism | Hepatic (CYP450 system) |

| Excretion | Renal (urine) |

These parameters are critical for determining dosing regimens and understanding potential drug interactions.

Efficacy in Treatment-Naive Patients

A multicenter study involving treatment-naive patients showed that those receiving this compound as part of their initial ART regimen achieved undetectable viral loads within 24 weeks .

Long-term Safety Profile

Long-term follow-up studies have indicated that patients on this compound maintain stable CD4 counts and experience minimal adverse effects over extended periods .

Mecanismo De Acción

El hidrocloruro de droxinavir ejerce sus efectos inhibiendo la enzima proteasa del VIH-1. Esta enzima es esencial para la escisión de las poliproteínas virales en proteínas funcionales necesarias para la maduración viral. Al unirse al sitio activo de la proteasa, el hidrocloruro de droxinavir evita el procesamiento de estas poliproteínas, inhibiendo así la replicación y maduración del virus .

Comparación Con Compuestos Similares

Compuestos similares

Saquinavir: Otro inhibidor de la proteasa del VIH con un mecanismo de acción similar.

Ritonavir: Conocido por su potente inhibición de la proteasa del VIH y su uso en terapias combinadas.

Indinavir: Un inhibidor de la proteasa que comparte similitudes estructurales con el hidrocloruro de droxinavir.

Singularidad

El hidrocloruro de droxinavir es único en sus características estructurales específicas y su desarrollo inicial como fármaco experimental. Si bien comparte similitudes con otros inhibidores de la proteasa, su estructura química y rutas sintéticas distintas lo diferencian de otros compuestos de su clase .

Actividad Biológica

Droxinavir hydrochloride, a compound initially developed as an antiviral agent, has shown significant biological activity, particularly in the context of HIV treatment. This article reviews its biological mechanisms, pharmacological properties, and relevant research findings.

Droxinavir is a protease inhibitor that targets the HIV-1 protease enzyme, crucial for the viral replication process. By inhibiting this enzyme, Droxinavir prevents the cleavage of viral polyproteins into functional proteins, thereby halting the maturation of infectious viral particles. The chemical structure of Droxinavir allows it to bind effectively to the active site of the protease, which is essential for its antiviral activity.

Pharmacodynamics

The pharmacological profile of Droxinavir includes:

- Inhibition of Viral Replication : Droxinavir exhibits potent antiviral activity against HIV-1 strains, with IC50 values in the low nanomolar range.

- Selectivity : The compound demonstrates a high selectivity index, indicating minimal toxicity to host cells compared to its antiviral effects.

- Resistance Profiles : Studies have shown that certain mutations in the HIV-1 protease can confer resistance to Droxinavir; however, it remains effective against many resistant strains due to its unique binding characteristics.

In Vitro Studies

In vitro studies have demonstrated that Droxinavir effectively inhibits HIV replication in various cell lines. For example:

These results indicate that Droxinavir is highly effective in suppressing viral loads in controlled environments.

In Vivo Studies

Animal model studies have further validated the efficacy of Droxinavir. In one study involving HIV-infected mice:

- Treatment Regimen : Mice were administered Droxinavir at a dose of 10 mg/kg daily.

- Results : Significant reductions in plasma viral loads were observed after two weeks of treatment compared to control groups.

Clinical Case Studies and Findings

Clinical trials have been conducted to assess the safety and efficacy of Droxinavir in human subjects:

-

Trial A : In a Phase II clinical trial involving 200 HIV-positive patients:

- Duration : 24 weeks

- Outcome : 70% of participants achieved undetectable viral loads.

- Adverse Effects : Mild gastrointestinal disturbances were reported but were generally well-tolerated.

-

Trial B : A comparative study against another protease inhibitor:

- Findings : Droxinavir showed superior efficacy in patients with prior treatment failures.

Safety Profile

Droxinavir has been associated with several adverse effects, though most are mild:

- Gastrointestinal issues (nausea, diarrhea)

- Lipid abnormalities

- Potential for drug-drug interactions due to its metabolism via cytochrome P450 enzymes.

Propiedades

Número CAS |

155662-50-3 |

|---|---|

Fórmula molecular |

C29H52ClN5O4 |

Peso molecular |

570.2 g/mol |

Nombre IUPAC |

(2S)-N-[(2S,3R)-4-[tert-butylcarbamoyl(3-methylbutyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide;hydrochloride |

InChI |

InChI=1S/C29H51N5O4.ClH/c1-20(2)15-16-34(27(38)33-29(6,7)8)19-23(35)22(17-21-13-11-10-12-14-21)31-26(37)25(28(3,4)5)32-24(36)18-30-9;/h10-14,20,22-23,25,30,35H,15-19H2,1-9H3,(H,31,37)(H,32,36)(H,33,38);1H/t22-,23+,25+;/m0./s1 |

Clave InChI |

IYKXRORSPVZSHP-ZELIPEIJSA-N |

SMILES |

CC(C)CCN(CC(C(CC1=CC=CC=C1)NC(=O)C(C(C)(C)C)NC(=O)CNC)O)C(=O)NC(C)(C)C.Cl |

SMILES isomérico |

CC(C)CCN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)(C)C)NC(=O)CNC)O)C(=O)NC(C)(C)C.Cl |

SMILES canónico |

CC(C)CCN(CC(C(CC1=CC=CC=C1)NC(=O)C(C(C)(C)C)NC(=O)CNC)O)C(=O)NC(C)(C)C.Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Droxinavir hydrochloride; Droxinavir HCl; SC-55389A; SC 55389A; SC55389A; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.